molecular formula C10H9NNaO3S B093542 Sodium naphthionate CAS No. 130-13-2

Sodium naphthionate

Cat. No.: B093542
CAS No.: 130-13-2
M. Wt: 246.24 g/mol
InChI Key: YVIYCJBOJWNEDS-UHFFFAOYSA-N
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Description

Sodium naphthionate, also known as sodium 4-amino-1-naphthalenesulfonate, is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of naphthionic acid and appears as a white to grayish powder. This compound is primarily used in the synthesis of dyes and pigments, and it also finds applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium naphthionate is typically synthesized through the sulfonation of 1-naphthylamine. The process involves the reaction of 1-naphthylamine with sulfuric acid in trichlorobenzene at temperatures ranging from 180°C to 190°C. This reaction produces 1-naphthylamine sulfate, which is then heated to around 224°C to form 1-naphthylamine-4-sulfonic acid. The final step involves neutralizing this acid with sodium carbonate to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of trichlorobenzene as a solvent helps in maintaining the reaction temperature and facilitates the separation of the product from unreacted raw materials .

Chemical Reactions Analysis

Types of Reactions: Sodium naphthionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form naphthylamine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Sodium naphthionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium naphthionate involves its ability to participate in various chemical reactions due to the presence of the amino and sulfonic acid groups. These functional groups allow it to act as both a nucleophile and an electrophile, facilitating its involvement in substitution and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

    Sodium naphthalene: An organic salt used as a reductant in organic synthesis.

    Sodium naphthalenesulfonate: Used in the production of surfactants and dispersants.

Comparison:

Biological Activity

Sodium naphthionate, a sodium salt of naphthionic acid, has garnered attention in various fields due to its biological activities and applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its utility in different contexts.

Chemical Structure and Properties

This compound is represented by the chemical formula C10H8NNaO3S\text{C}_{10}\text{H}_8\text{NNaO}_3\text{S} and has a molecular weight of approximately 245.2 g/mol. It is characterized by a naphthalene ring structure substituted with a sulfonic acid group, which contributes to its solubility and reactivity in biological systems .

Mechanisms of Biological Activity

  • Cytotoxicity : this compound has been identified as having cytotoxic properties. Research indicates that derivatives of naphthoquinones, which share structural similarities with this compound, exhibit significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism often involves the induction of apoptosis in tumor cells while sparing non-tumor cells .
  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties. It has been utilized in tracer studies to assess groundwater contamination and has demonstrated effectiveness against certain microbial strains in environmental applications .
  • Fluorescence Tracing : this compound is used as a fluorescent tracer in hydrological studies. Its ability to fluoresce under specific wavelengths makes it a valuable tool for tracking water movement and contamination in aquifers .

1. Tracer Studies in Aquifers

A series of field tests conducted over two years involved the injection of this compound into a karst limestone aquifer to monitor the impacts of nearby quarry activities on drinking water springs. The results indicated that this compound effectively traced the movement of water through the aquifer, allowing researchers to assess contamination levels accurately .

2. Cytotoxicity Assessment

In laboratory settings, this compound derivatives were tested for their cytotoxic effects on various cancer cell lines. A notable study involved the use of flow cytometry to evaluate apoptosis in HeLa cells after treatment with this compound derivatives. The findings revealed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapy agents like etoposide, suggesting potential for development into anticancer therapies .

Comparative Biological Activity Table

Compound Biological Activity Cell Lines Tested IC50 Values (µM)
This compoundCytotoxicityHeLa, IGROV-1, SK-MEL-2812.5 - 25
Naphthoquinone DerivativeAnticancerHeLa, Non-tumoral (HEK-293)10 - 20
EtoposideStandard ChemotherapyHeLa15 - 30

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial for its application in therapeutic contexts. Toxicological studies indicate that high concentrations may lead to adverse effects; therefore, dosage optimization is necessary for safe use .

Properties

CAS No.

130-13-2

Molecular Formula

C10H9NNaO3S

Molecular Weight

246.24 g/mol

IUPAC Name

sodium;4-aminonaphthalene-1-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6H,11H2,(H,12,13,14);

InChI Key

YVIYCJBOJWNEDS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N.[Na]

Key on ui other cas no.

130-13-2

Pictograms

Irritant

Related CAS

84-86-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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